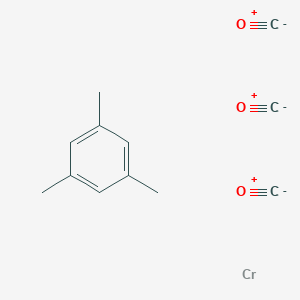

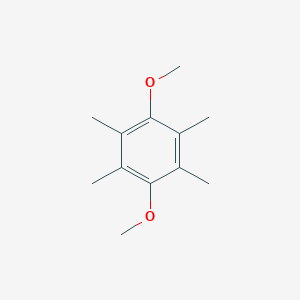

1,4-Dimethoxy-2,3,5,6-tetramethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dimethoxy-2,3,5,6-tetramethylbenzene, also known as p-menthane-3,8-diol (PMD), is a natural compound that is found in the leaves of the lemon-scented gum tree (Corymbia citriodora). It is commonly used as an insect repellent due to its strong mosquito-repelling properties. PMD has gained popularity as a natural alternative to synthetic insect repellents, such as DEET, due to its low toxicity and effectiveness against a wide range of insects.

Mecanismo De Acción

PMD works by interfering with the insect's olfactory system, making it difficult for the insect to locate its host. PMD also acts as a repellent by creating an unpleasant smell that repels insects.

Efectos Bioquímicos Y Fisiológicos

PMD has been shown to have no significant effect on human physiology or biochemistry. It is safe for use on human skin and has minimal absorption through the skin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PMD is a useful tool for researchers studying insect behavior and ecology. Its effectiveness as an insect repellent allows researchers to manipulate insect behavior and test hypotheses about insect ecology. However, PMD has limitations as a research tool, as its effectiveness can vary depending on the species of insect being studied.

Direcciones Futuras

1. Further research is needed to understand the mechanism of action of PMD on insect olfactory systems.

2. The effectiveness of PMD against different species of insects needs to be studied to determine its potential as a broad-spectrum insect repellent.

3. The potential use of PMD as a natural alternative to synthetic insecticides needs to be explored.

4. The safety and toxicity of PMD on non-target organisms needs to be studied to determine its potential impact on the environment.

Métodos De Síntesis

PMD can be extracted from the leaves of the lemon-scented gum tree using steam distillation. Alternatively, it can be synthesized from p-cymene, a compound found in essential oils of various plants, through a series of chemical reactions.

Aplicaciones Científicas De Investigación

PMD has been extensively studied for its insect-repelling properties. Scientific research has shown that PMD is effective against a wide range of insects, including mosquitoes, ticks, and flies. PMD has also been found to be safe for use on human skin and has a low toxicity profile.

Propiedades

Número CAS |

13199-54-7 |

|---|---|

Nombre del producto |

1,4-Dimethoxy-2,3,5,6-tetramethylbenzene |

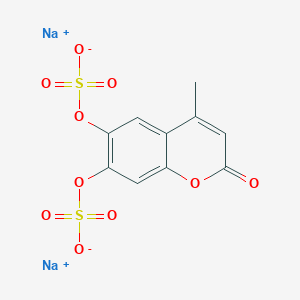

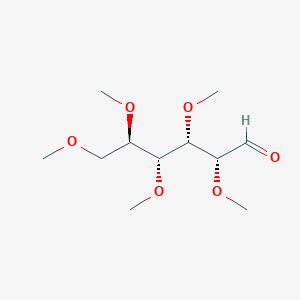

Fórmula molecular |

C12H18O2 |

Peso molecular |

194.27 g/mol |

Nombre IUPAC |

1,4-dimethoxy-2,3,5,6-tetramethylbenzene |

InChI |

InChI=1S/C12H18O2/c1-7-8(2)12(14-6)10(4)9(3)11(7)13-5/h1-6H3 |

Clave InChI |

CPDNGRVWRPXTGS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)C)C)OC)C |

SMILES canónico |

CC1=C(C(=C(C(=C1OC)C)C)OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.